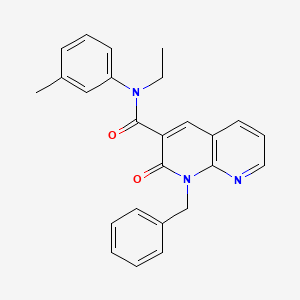

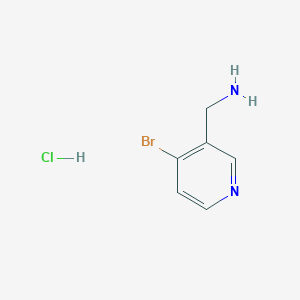

1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a member of the naphthyridine family, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial efficacy. This research highlights the chemical versatility of naphthyridine compounds and their potential in developing new antibacterial agents. The study demonstrates the synthesis of various derivatives and their initial evaluation against Escherichia coli infections, suggesting a pro-drug mechanism of action for these compounds (Santilli, Scotese, & Yurchenco, 1975).

Metal–Organic Frameworks (MOFs) and Luminescence Studies

Research into carboxylate-assisted ethylamide metal–organic frameworks (MOFs) has shown significant advancements in structure, thermostability, and luminescence properties. These frameworks exhibit a range of topologies and interpenetration patterns, providing insights into the design of luminescent materials for potential applications in sensing, imaging, and light-emitting devices (Sun et al., 2012).

Anticancer Activity and Pharmacokinetics

The pharmacokinetics and antitumor activity of a series of benzonaphthyridine anti-cancer agents were studied, revealing the relationship between lipophilicity, tumor pharmacokinetics, and antitumor efficacy. These studies contribute to understanding how modifications in the chemical structure of naphthyridine derivatives can influence their distribution, metabolism, and therapeutic potential in cancer treatment (Lukka, Paxton, Kestell, & Baguley, 2012).

Bioimaging Applications

The synthesis of new naphthorhodamine dyes demonstrates the potential of naphthyridine derivatives in bioimaging. These compounds exhibit controlled fluorescence properties and selectivity towards cellular components like mitochondria, highlighting their application in developing novel fluorescent probes and bioimaging reagents for medical and biological research (Zhao et al., 2016).

HIV Integrase Inhibitors

A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were identified as potent HIV integrase inhibitors. This research underscores the therapeutic potential of naphthyridine derivatives in treating HIV by inhibiting the integrase enzyme, a critical component of the viral replication process. The study provides valuable insights into the structure-activity relationships necessary for designing effective antiviral agents (Boros et al., 2009).

Propiedades

IUPAC Name |

1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-27(21-13-7-9-18(2)15-21)24(29)22-16-20-12-8-14-26-23(20)28(25(22)30)17-19-10-5-4-6-11-19/h4-16H,3,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCDBFLUCMYXSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)

![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)

![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)